molecular formula C6H11Cl B108983 5-Chlorohex-1-ene CAS No. 927-54-8

5-Chlorohex-1-ene

Cat. No. B108983
CAS RN: 927-54-8
M. Wt: 118.6 g/mol
InChI Key: XPCQFYOMEFDDOT-UHFFFAOYSA-N
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Description

5-Chlorohex-1-ene is a chlorinated organic compound that is part of a broader class of chloroalkenes. It is not directly discussed in the provided papers, but related compounds and their derivatives are extensively studied for their chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of chlorinated cyclohexene derivatives is a topic of interest in several studies. For instance, optically active cyclohexenone derivatives with chloro substituents have been synthesized using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the synthesis of a novel puckered compound with a chloro substituent has been achieved and characterized using various spectroscopic techniques . These methods provide insights into the synthesis strategies that could potentially be applied to 5-Chlorohex-1-ene.

Molecular Structure Analysis

The molecular structure of chlorinated cyclohexene compounds has been characterized using techniques like X-ray diffraction (XRD), which reveals the non-planar structure of these molecules . The puckered conformation is a common feature among these compounds, which could be relevant to the structural analysis of 5-Chlorohex-1-ene.

Chemical Reactions Analysis

Chlorinated cyclohexene derivatives participate in various chemical reactions. For example, they can undergo Diels-Alder cycloadditions, as demonstrated by the synthesis of novel cycloadducts from a 1,3-dianionic synthon . Additionally, the reactivity of these compounds towards nucleophiles and electrophiles has been explored, with reactions leading to the formation of different substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated cyclohexene derivatives have been studied through computational and experimental methods. Hirshfeld surface analysis and energy framework analysis have been used to understand the intermolecular interactions in the crystal structures of these compounds . Thermal stability and mechanical properties have also been evaluated, indicating the robustness of these molecules under various conditions . These studies provide a foundation for understanding the properties of 5-Chlorohex-1-ene.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chlorohex-1-ene has been used in various synthesis and chemical reaction studies. For instance, it was involved in the preparation of mixed cis- and trans-ω-chloro-dienes through reactions with chloromethylenetriphenylphosphorane, followed by dehydrohalogenation (Dawson et al., 1971). In another study, it was used in the cycloisomerization of 1,5-enynes to cyclohexadienes, catalyzed by gold and platinum, demonstrating its role in forming highly functionalized cyclohexadienes (Sun et al., 2006).

Catalysis and Rearrangements

5-Chlorohex-1-ene has been instrumental in studying various catalytic processes and molecular rearrangements. The Beckman rearrangement of cyclohexanone-oxime on HNaY zeolites, for example, involved the study of reaction products such as e-caprolactam and 5-cyanopent-1-ene, highlighting the compound's role in understanding reaction mechanisms and catalyst decay (Aucejo et al., 1986). Additionally, its use in the Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene was crucial for the synthesis of complex bicyclic structures and understanding NMR characteristics (Kesler, 1980).

Mechanistic Investigations

In mechanistic chemistry, 5-Chlorohex-1-ene has been used to investigate the mechanisms of various reactions. For instance, it was involved in studying the ene reactions of carbonyl enophiles and understanding hydrogen-deuterium isotope effects, which are critical for elucidating reaction pathways (Song & Beak, 1990). Its role in intramolecular carbolithiation, promoted by a DTBB-catalyzed chlorine-lithium exchange, was also notable in exploring reaction mechanisms and product formation (Yus et al., 2003).

Material Science and Physical Chemistry

In the field of material science and physical chemistry, 5-Chlorohex-1-ene's derivatives have been synthesized and characterized, contributing to the understanding of crystal structures, thermal, mechanical, and dielectrical properties (Shamsuzzaman et al., 2017). Its involvement in the synthesis of complex molecules like dienophilic ene-triketones demonstrates its versatility in creating densely functionalized building blocks (Eddy et al., 2012).

Environmental and Applied Chemistry

Research involving 5-Chlorohex-1-ene also extends to environmental and applied chemistry. For example, its derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, providing insights into the mechanisms of corrosion inhibition and the development of effective protective strategies (Verma et al., 2015).

properties

IUPAC Name

5-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQFYOMEFDDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559826
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorohex-1-ene

CAS RN

927-54-8
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com

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